2-phenyl-1,10b-dihydro-4'H-spiro[pyrazolo[1,5-c][1,3]benzoxazine-5,2'-[1,3]thiazolidin]-4'-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-phenyl-1,10b-dihydro-4’H-spiro[pyrazolo[1,5-c][1,3]benzoxazine-5,2’-[1,3]thiazolidin]-4’-one is a complex heterocyclic compound that has garnered interest due to its potential biological activities. This compound is part of a broader class of spiro derivatives known for their diverse pharmacological properties, including antimicrobial, anti-inflammatory, and antioxidant activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-phenyl-1,10b-dihydro-4’H-spiro[pyrazolo[1,5-c][1,3]benzoxazine-5,2’-[1,3]thiazolidin]-4’-one typically involves the reaction of 2-(3-aryl-4,5-dihydro-1H-pyrazol-5-yl)phenols with cyclic ketones such as cyclopentanone, cyclohexanone, or 4-methylcyclohexanone . The reaction is usually carried out in ethanol (EtOH) and requires heating for about one hour to form the 1,3-oxazine ring . The resulting spiro derivatives are soluble in solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), 1,4-dioxane, and acetonitrile (MeCN) .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Continuous flow reactors and other advanced techniques could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-phenyl-1,10b-dihydro-4’H-spiro[pyrazolo[1,5-c][1,3]benzoxazine-5,2’-[1,3]thiazolidin]-4’-one can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻).
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or neutral medium.
Reduction: NaBH₄ in methanol or ethanol.
Substitution: Halogens in the presence of a catalyst or nucleophiles in a polar solvent.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid, while reduction could produce an alcohol or amine.
Scientific Research Applications
2-phenyl-1,10b-dihydro-4’H-spiro[pyrazolo[1,5-c][1,3]benzoxazine-5,2’-[1,3]thiazolidin]-4’-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential as a therapeutic agent due to its biological activities.
Mechanism of Action
The mechanism of action of 2-phenyl-1,10b-dihydro-4’H-spiro[pyrazolo[1,5-c][1,3]benzoxazine-5,2’-[1,3]thiazolidin]-4’-one involves its interaction with various molecular targets and pathways. For instance, it has been shown to act as an antagonist of 5-HT2B serotonin receptors . This interaction can modulate neurotransmitter release and influence various physiological processes. Additionally, its antioxidant properties may involve scavenging free radicals and reducing oxidative stress .
Comparison with Similar Compounds
Similar Compounds
- 7-methoxy-2-(4-methoxyphenyl)-1,10b-dihydrospiro[pyrazolo[1,5-c][1,3]benzoxazine-5,1’-cyclopentane] .
- Other spiro derivatives of pyrazolo[1,5-c][1,3]benzoxazines .
Uniqueness
2-phenyl-1,10b-dihydro-4’H-spiro[pyrazolo[1,5-c][1,3]benzoxazine-5,2’-[1,3]thiazolidin]-4’-one is unique due to its specific structural features, which contribute to its distinct biological activities. Its combination of a pyrazolo[1,5-c][1,3]benzoxazine core with a thiazolidinone moiety enhances its potential as a multifunctional therapeutic agent .
Properties
Molecular Formula |
C18H15N3O2S |
---|---|
Molecular Weight |
337.4 g/mol |
IUPAC Name |
2-phenylspiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,2'-1,3-thiazolidine]-4'-one |
InChI |
InChI=1S/C18H15N3O2S/c22-17-11-24-18(19-17)21-15(13-8-4-5-9-16(13)23-18)10-14(20-21)12-6-2-1-3-7-12/h1-9,15H,10-11H2,(H,19,22) |
InChI Key |
GCNRFEJIZJAGIV-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C3=CC=CC=C3OC4(N2N=C1C5=CC=CC=C5)NC(=O)CS4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.